molecular formula C16H12N4O2S B2806225 N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 878061-76-8

N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B2806225
CAS No.: 878061-76-8
M. Wt: 324.36
InChI Key: ZGUPLLRXBNMFPU-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a complex organic compound characterized by its unique molecular structure, which includes a benzo[d]thiazole ring, a phenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: Medically, this compound has been investigated for its therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide

  • N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

  • N-(benzo[d]thiazol-2-yl)-2-(2-methoxyphenyl)acetamide

Uniqueness: N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine stands out due to its specific structural features, such as the presence of the oxadiazole ring and the methoxy group at the 5-position. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-21-11-7-8-13-12(9-11)17-16(23-13)18-15-20-19-14(22-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUPLLRXBNMFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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